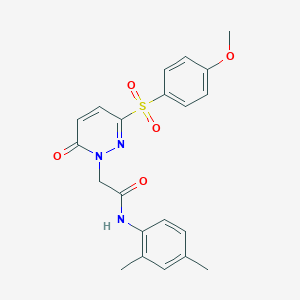![molecular formula C22H14FN7OS B11265574 N-(4-cyanophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/structure/B11265574.png)
N-(4-cyanophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-CYANOPHENYL)-2-{[9-(4-FLUOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that has garnered interest due to its potential applications in various scientific fields
Métodos De Preparación
The synthesis of N-(4-CYANOPHENYL)-2-{[9-(4-FLUOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, including the formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core and subsequent functionalization. One common method involves the use of microwave-assisted palladium-catalyzed reactions, which have been shown to be efficient for synthesizing pyrazole-fused heterocycles . This method involves the reaction of β-halovinyl/aryl aldehydes with 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation, resulting in good yields.
Análisis De Reacciones Químicas
N-(4-CYANOPHENYL)-2-{[9-(4-FLUOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and fluorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development and biochemical studies.
Industry: The compound’s unique properties make it useful in developing new materials and industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-CYANOPHENYL)-2-{[9-(4-FLUOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. For instance, its insecticidal activity is attributed to its ability to activate the insect ryanodine receptor, leading to disruption of calcium ion homeostasis and subsequent insect paralysis and death . Molecular docking studies have shown that the compound fits well into the binding site of the receptor, suggesting a strong interaction.
Comparación Con Compuestos Similares
Similar compounds include other pyrazole-fused heterocycles, such as:
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
- Pyrazolo[3,4-b]pyridines
- Pyrazolo[3,4-b]quinolines
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C22H14FN7OS |
|---|---|
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
N-(4-cyanophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H14FN7OS/c23-16-5-3-15(4-6-16)18-11-19-21-26-27-22(29(21)9-10-30(19)28-18)32-13-20(31)25-17-7-1-14(12-24)2-8-17/h1-11H,13H2,(H,25,31) |
Clave InChI |
WANQCYRZCPZYQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{6-[(3,4-Dimethylphenyl)sulfonyl]pyridin-3-yl}[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B11265509.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)thiophene-2-carboxamide](/img/structure/B11265511.png)
![N-(3-chloro-4-fluorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11265512.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-1-methylpiperidine-2-carbohydrazide](/img/structure/B11265517.png)
![4-Methyl-1-({3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)piperidine](/img/structure/B11265523.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11265529.png)
![4-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)thiomorpholine](/img/structure/B11265531.png)

![N-{3-[1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11265548.png)
![3-(2,3-dimethoxyphenyl)-5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11265550.png)
![2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11265568.png)

